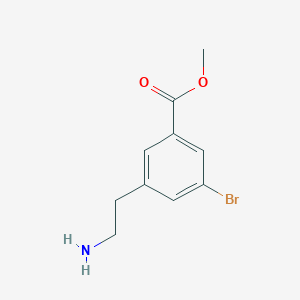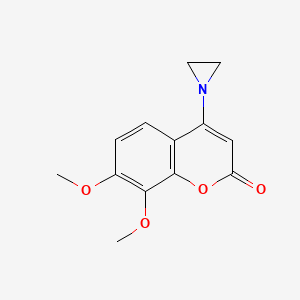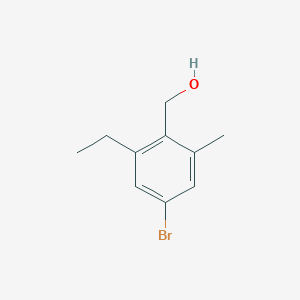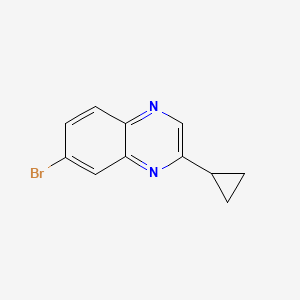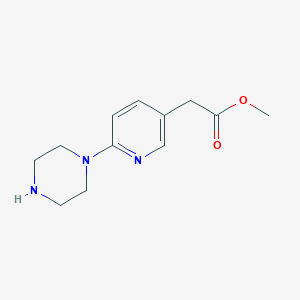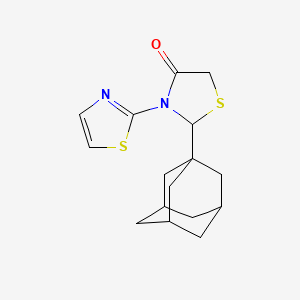
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that features a unique combination of adamantane and thiazolidinone moieties The adamantane group is known for its rigid, diamond-like structure, while the thiazolidinone ring is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include thionyl chloride, sulfur, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazolidinone ring.
Substitution: The adamantane and thiazole groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane group can enhance the compound’s stability and bioavailability, while the thiazolidinone ring can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-1,3-thiazolidin-4-one: Lacks the thiazole group, which may affect its reactivity and applications.
3-(1,3-Thiazol-2-yl)-1,3-thiazolidin-4-one: Lacks the adamantane group, potentially altering its stability and bioavailability.
Uniqueness
2-(1-Adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the adamantane and thiazole groups, which confer distinct chemical and physical properties. This combination can enhance its potential for various applications compared to similar compounds.
Properties
CAS No. |
70218-64-3 |
|---|---|
Molecular Formula |
C16H20N2OS2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H20N2OS2/c19-13-9-21-14(18(13)15-17-1-2-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12,14H,3-9H2 |
InChI Key |
HMSOQBWOUWEVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4N(C(=O)CS4)C5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


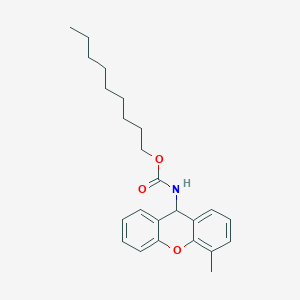
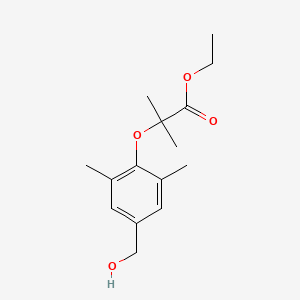
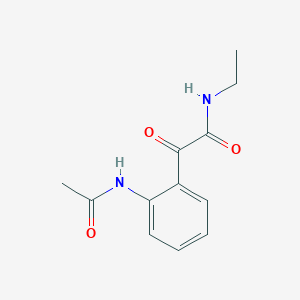

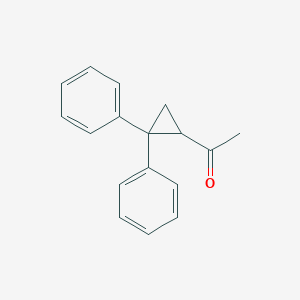
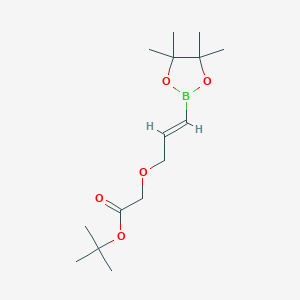
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
